molecular formula C18H14N4O3S3 B12701916 Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-(((phenylamino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester CAS No. 86910-87-4

Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-(((phenylamino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester

Cat. No.: B12701916
CAS No.: 86910-87-4
M. Wt: 430.5 g/mol
InChI Key: BSZWTWTXZXJTJZ-UHFFFAOYSA-N
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Description

Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-(((phenylamino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzenecarbothioic acid moiety, an acetyloxy group, and a thiadiazolyl ester linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-(((phenylamino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester involves multiple steps, typically starting with the preparation of the benzenecarbothioic acid derivative. This is followed by the introduction of the acetyloxy group and the formation of the thiadiazolyl ester linkage. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-(((phenylamino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of thiols or thioethers.

    Substitution: This reaction involves the replacement of one functional group with another, which can occur under various conditions depending on the nature of the substituents involved.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical in determining the outcome and efficiency of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions can result in a wide range of products depending on the nature of the substituents introduced.

Scientific Research Applications

Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-(((phenylamino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research into the medicinal properties of this compound could reveal potential therapeutic applications, such as antimicrobial or anticancer activities.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of other valuable chemicals.

Mechanism of Action

The mechanism of action of Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-(((phenylamino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzenecarbothioic acid, S-methyl ester: This compound shares the benzenecarbothioic acid moiety but differs in the ester group attached.

    Benzenecarbothioic acid, 2-(acetyloxy)-, S-[2-[[(2-amino-2-oxoethyl)amino]carbonyl]phenyl] ester: This compound has a similar structure but with different substituents on the thiadiazolyl ester linkage.

Uniqueness

The uniqueness of Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-(((phenylamino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

86910-87-4

Molecular Formula

C18H14N4O3S3

Molecular Weight

430.5 g/mol

IUPAC Name

[2-[[5-(phenylcarbamothioylamino)-1,3,4-thiadiazol-2-yl]sulfanylcarbonyl]phenyl] acetate

InChI

InChI=1S/C18H14N4O3S3/c1-11(23)25-14-10-6-5-9-13(14)15(24)27-18-22-21-17(28-18)20-16(26)19-12-7-3-2-4-8-12/h2-10H,1H3,(H2,19,20,21,26)

InChI Key

BSZWTWTXZXJTJZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)SC2=NN=C(S2)NC(=S)NC3=CC=CC=C3

Origin of Product

United States

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